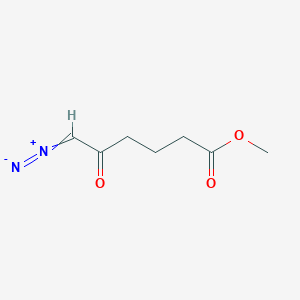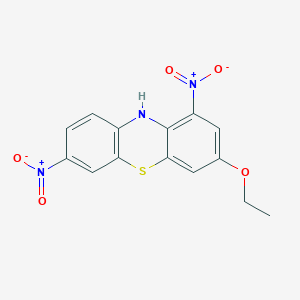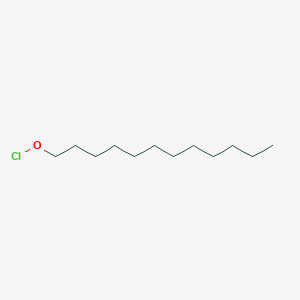
Dodecyl Hypochlorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl Hypochlorite is an organic compound that belongs to the class of hypochlorites. It is characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a hypochlorite functional group. This compound is known for its strong oxidizing properties and is used in various applications, including disinfection and bleaching.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl Hypochlorite can be synthesized through the reaction of dodecanol with sodium hypochlorite. The reaction typically occurs under mild conditions, with the dodecanol being dissolved in an aqueous solution of sodium hypochlorite. The reaction is exothermic and should be carried out at a controlled temperature to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, this compound is produced by continuously feeding dodecanol and sodium hypochlorite into a reactor. The reaction mixture is then stirred and maintained at a specific temperature to ensure complete conversion. The product is subsequently extracted and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl Hypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Substitution: It can participate in substitution reactions where the hypochlorite group is replaced by other functional groups.
Decomposition: Under certain conditions, this compound can decompose to form dodecanol and chlorine gas.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and aldehydes. The reaction is typically carried out at room temperature.
Substitution: Reagents such as amines or thiols can be used. The reaction conditions vary depending on the desired product.
Decomposition: This reaction can occur spontaneously at elevated temperatures or in the presence of catalysts.
Major Products Formed
Oxidation: The major products include dodecanoic acid and other oxidized derivatives.
Substitution: The products depend on the substituent used, such as dodecylamine or dodecylthiol.
Decomposition: The primary products are dodecanol and chlorine gas.
Applications De Recherche Scientifique
Dodecyl Hypochlorite has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the disinfection of laboratory equipment and surfaces.
Industry: It is used in the bleaching of textiles and paper products.
Mécanisme D'action
The mechanism of action of Dodecyl Hypochlorite involves the transfer of oxygen atoms to substrates, leading to their oxidation. The hypochlorite group is highly reactive and can disrupt cellular components, making it effective as a disinfectant. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Hypochlorite:
Calcium Hypochlorite: Used in water treatment and as a disinfectant.
Potassium Hypochlorite: Similar applications to sodium hypochlorite but less commonly used.
Uniqueness
Dodecyl Hypochlorite is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other hypochlorites. This makes it more suitable for certain applications, such as in organic synthesis and specialized disinfection processes.
Propriétés
Numéro CAS |
78132-57-7 |
|---|---|
Formule moléculaire |
C12H25ClO |
Poids moléculaire |
220.78 g/mol |
Nom IUPAC |
dodecyl hypochlorite |
InChI |
InChI=1S/C12H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3 |
Clé InChI |
RAFSRBIRIVLENZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


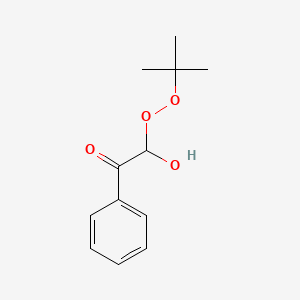
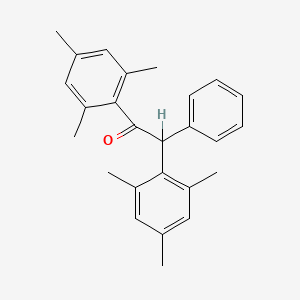
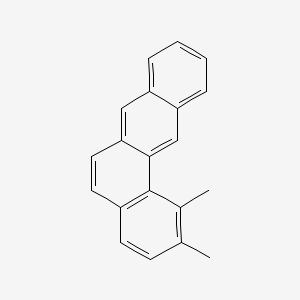
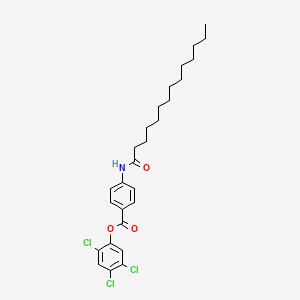
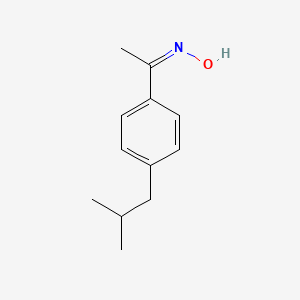

![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
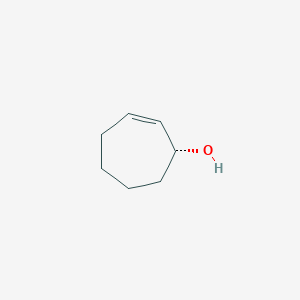
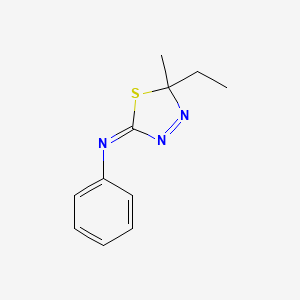
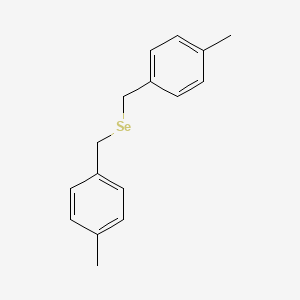
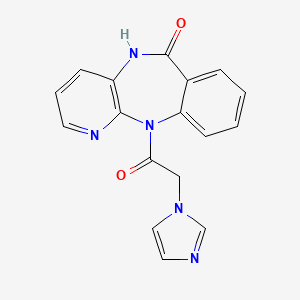
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
